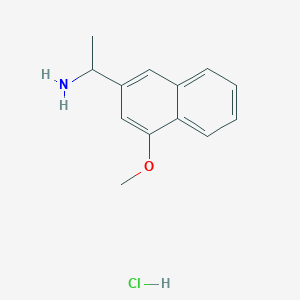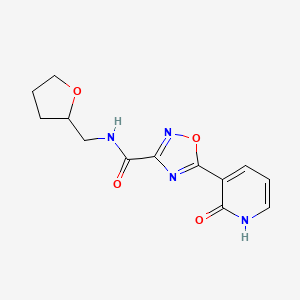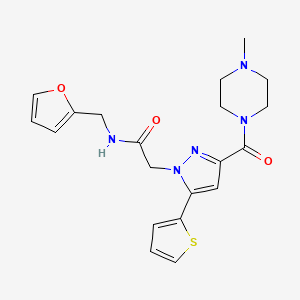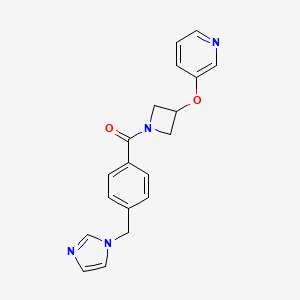
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1049698-13-6 . It has a molecular weight of 237.73 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is "2-(4-methoxy-1-naphthyl)ethanamine hydrochloride" . The InChI code is "1S/C13H15NO.ClH/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13;/h2-7H,8-9,14H2,1H3;1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : Research demonstrates various methods to synthesize compounds related to 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride. For instance, Sherekar et al. (2021) explored the synthesis of related compounds through the condensation of different aldehydes and amines, indicating the versatility of these compounds in synthetic chemistry (Sherekar, Kakade, & Padole, 2021).
Biological and Antimicrobial Evaluation
- Antimicrobial Properties : Several studies have highlighted the antimicrobial properties of compounds structurally similar to 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride. For example, the synthesis and antimicrobial evaluation of related compounds were reported by Sherekar et al. (2022), where these compounds exhibited significant antimicrobial activities (Sherekar, Padole, & Kakade, 2022).
Pharmaceutical Applications
- Intermediate in Pharmaceutical Synthesis : Compounds like 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride serve as intermediates in the synthesis of pharmaceuticals. For instance, Manolov et al. (2021) synthesized a naproxen derivative using a similar compound, demonstrating its utility in drug development (Manolov, Ivanov, & Bojilov, 2021).
Chemical Analysis and Detection
- Use in Analytical Chemistry : These compounds also find applications in analytical chemistry. Gatti et al. (1990) explored the use of a structurally related compound as a fluorogenic labeling agent for high-performance liquid chromatography, showcasing its importance in analytical methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Polymer Modification
- Modification of Polymers : These compounds can be used to modify polymers, enhancing their properties for various applications. Aly and El-Mohdy (2015) conducted a study where they modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including those structurally related to 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and others .
properties
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2;/h3-9H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURPRLDSGDASOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2816466.png)
![2-(4-fluorophenyl)-5-(2-hydroxy-2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2816467.png)

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)



![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)
![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)